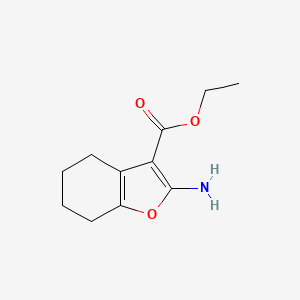
Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a heterocyclic compound with a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has a similar structure but contains a sulfur atom in place of the oxygen atom in the benzofuran ring.
Methyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate: This compound differs by having a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the benzofuran core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a compound of increasing interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological applications, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H15NO3 and a molecular weight of approximately 211.25 g/mol. The compound features a benzofuran ring with an amino group at the 2-position and a carboxylate group at the 3-position, which are critical for its biological activity.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and mediators involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.
2. Neurotransmitter Interaction
The compound has shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Interaction studies suggest that it may bind to receptors associated with these neurotransmitters, which could have implications for mood disorders and neurodegenerative diseases.
Study 1: Anti-inflammatory Activity Assessment
A study evaluated the anti-inflammatory activity of this compound using various concentrations in an animal model. The results indicated a dose-dependent reduction in inflammation markers compared to control groups. The compound was effective at concentrations as low as 10 mg/kg body weight.
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of this compound in a rat model of Parkinson's disease. This compound administration resulted in significant improvement in motor function and reduced neuronal loss in dopaminergic pathways. These findings suggest its potential as a neuroprotective agent.
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets:
- Binding Affinity : Studies have highlighted its binding affinity to serotonin and dopamine receptors.
- Inflammatory Mediators : The compound appears to modulate the expression of inflammatory mediators such as TNF-alpha and IL-6.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate | C11H15NO3 | Contains a methyl group instead of ethyl |
| Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate | C12H17NO3 | Features a methoxy group at the 5-position |
| Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate | C12H14F3NO3 | Contains a trifluoromethyl substituent |
This table illustrates how variations in functional groups can influence the biological activity of similar compounds.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3 |
InChI Key |
SEZHAAMTLFXSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















